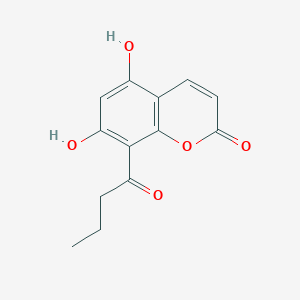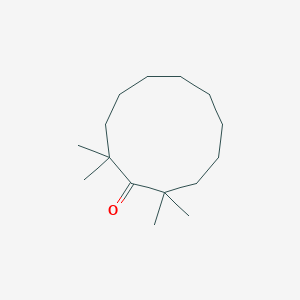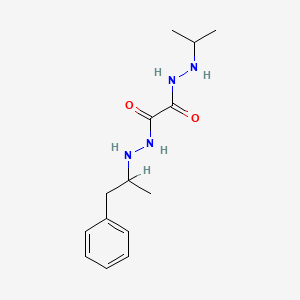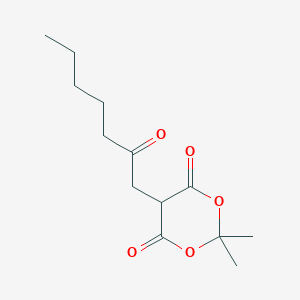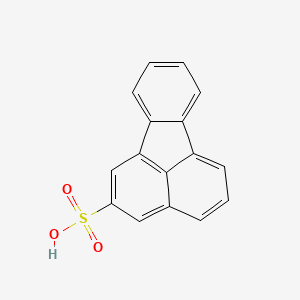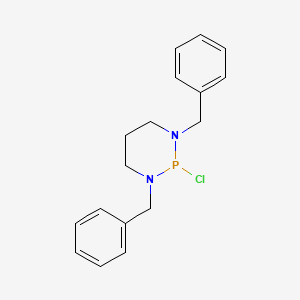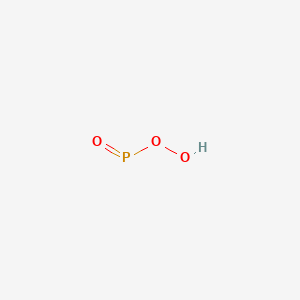![molecular formula C12H15NO6 B14328780 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate CAS No. 98082-25-8](/img/structure/B14328780.png)
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The methoxy group is introduced via electrophilic aromatic substitution, while the oxopropyl group is added through a Friedel-Crafts acylation reaction. The final step involves the nitration of the ethyl group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release can activate pathways related to vasodilation and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
- 2-[4-Methoxyphenoxy]ethyl nitrate
- 2-[3-(2-Oxopropyl)phenoxy]ethyl nitrate
- 2-[4-Methoxy-3-(2-hydroxypropyl)phenoxy]ethyl nitrate
Uniqueness
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is unique due to the presence of both the methoxy and oxopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring precise molecular interactions.
特性
CAS番号 |
98082-25-8 |
|---|---|
分子式 |
C12H15NO6 |
分子量 |
269.25 g/mol |
IUPAC名 |
2-[4-methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate |
InChI |
InChI=1S/C12H15NO6/c1-9(14)7-10-8-11(3-4-12(10)17-2)18-5-6-19-13(15)16/h3-4,8H,5-7H2,1-2H3 |
InChIキー |
SLAUEGNTSHNESZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=CC(=C1)OCCO[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




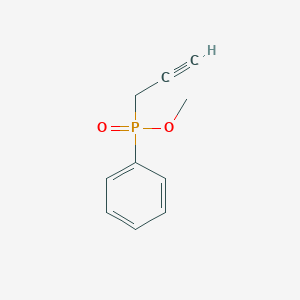
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
